molecular formula C7H15N3S B063938 2-(4-Methylpiperazin-1-yl)ethanethioamide CAS No. 164926-91-4

2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No. B063938
M. Wt: 173.28 g/mol
InChI Key: KAUKVYOVJQGSKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and condensation processes. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, demonstrating the versatility of methylpiperazine in organic synthesis (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

Structural characterization of analgesic isothiazolopyridines of Mannich base type, including compounds with a 4-methylpiperazin-1-yl moiety, was determined through X-ray analysis. This highlights the importance of crystal and molecular structure determination in understanding the interactions and conformations that contribute to the biological activity of these compounds (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactivity of methylpiperazine derivatives includes their participation in Mannich reactions to form bases and their ability to undergo various other chemical transformations, reflecting their versatility in synthetic chemistry. For example, the synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol involves condensation and subsequent reactions with different amines (Yıldız Uygun Cebeci, 2023).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Anticancer Activity : Thiophene-2-carboxaldehyde derivatives, including compounds similar to 2-(4-Methylpiperazin-1-yl)ethanethioamide, have been synthesized and characterized. These compounds exhibit good antibacterial, antifungal activity, and are less toxic in nature. Their binding characteristics and pharmacokinetic mechanism were confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).

  • Pharmaceutical Synthesis : Various derivatives have been synthesized for pharmaceutical purposes, such as potential inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).

Medical Imaging Applications

  • Positron Emission Tomography (PET) Imaging : Derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have been used in PET imaging for identifying and monitoring neuroinflammation. A specific compound, [11C]CPPC, has been developed as a PET radiotracer, which is specific for CSF1R, a microglia-specific marker. This compound helps in the noninvasive imaging of reactive microglia and disease-associated microglia in various neuropsychiatric disorders (Horti et al., 2019).

Anticancer Research

  • Cancer Treatment : Derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have shown potential in cancer treatment. For example, certain Mannich bases and their copper (II) complexes synthesized using these derivatives have been evaluated for their anti-cancer activity, showing promise as potential anti-cancer agents (Padusha & Shareef, 2014).

Neurological Applications

  • Neuropsychiatric Disorders : Some compounds synthesized from derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have demonstrated potent antipsychotic activity, suggesting their potential use in treating neuropsychiatric disorders (Kohara et al., 2002).

  • Memory and Learning Improvement : Certain derivatives have shown to improve memory and learning in experimental settings, suggesting potential applications in cognitive enhancement (Zhang, 2012).

Drug Development

  • Drug Synthesis and Design : 2-(4-Methylpiperazin-1-yl)ethanethioamide derivatives have been utilized in the synthesis of various pharmaceutical compounds, indicating their importance in drug development processes (Koroleva et al., 2011).

  • Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing 2-(4-Methylpiperazin-1-yl)ethanethioamide have been synthesized and shown to possess glucosidase inhibitory and antioxidant activities, indicating potential for diabetes treatment and oxidative stress management (Özil et al., 2018).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUKVYOVJQGSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640757
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)ethanethioamide

CAS RN

164926-91-4
Record name (4-Methylpiperazin-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)ethanethioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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